molecular formula C13H16O B12582869 2,2-Dimethyl-5-phenylpent-4-enal CAS No. 260352-12-3

2,2-Dimethyl-5-phenylpent-4-enal

Cat. No.: B12582869
CAS No.: 260352-12-3
M. Wt: 188.26 g/mol
InChI Key: ZQNBCNJBAWIUKC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-phenylpent-4-enal is an organic compound with the molecular formula C13H16O It is characterized by a phenyl group attached to a pentenal chain with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-phenylpent-4-enal can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation. The reaction conditions typically include the use of a catalyst, such as ruthenium or nickel supported on silica, and a solvent like methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation reactions under controlled conditions. The use of high-pressure hydrogenation and specific catalysts ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-phenylpent-4-enal undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: 2,2-Dimethyl-5-phenylpentanoic acid.

    Reduction: 2,2-Dimethyl-5-phenylpentanol.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

2,2-Dimethyl-5-phenylpent-4-enal has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-phenylpent-4-enal exerts its effects involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-phenylpent-2-enal
  • 2-Methyl-5-phenylpenta-2,4-dienal
  • 2,2-Dimethyl-4-pentenal

Uniqueness

2,2-Dimethyl-5-phenylpent-4-enal is unique due to the presence of both a phenyl group and two methyl groups at the second carbon position, which influences its chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2,2-dimethyl-5-phenylpent-4-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNBCNJBAWIUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=CC1=CC=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403315
Record name 2,2-dimethyl-5-phenylpent-4-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260352-12-3
Record name 2,2-dimethyl-5-phenylpent-4-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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